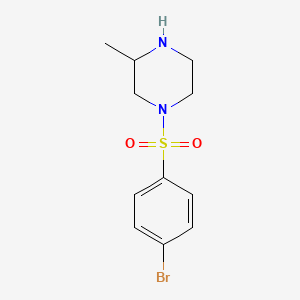
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
Übersicht
Beschreibung
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, also known as MBP, is a synthetic organic compound that has been used in a variety of scientific research applications. MBP is a white crystalline solid with a pKa of 4.7 and a melting point of 230 °C. MBP is a versatile organic compound with many potential uses in the lab, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Evaluation
Research conducted by Rehman et al. (2019) on heterocyclic chemistry involving therapeutic potential reveals the significance of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. This compound was utilized in the synthesis of 1,3,4-oxadiazole derivatives, which exhibited moderate to excellent antibacterial activity and notable anti-enzymatic activity against the urease enzyme. The study emphasizes the therapeutic ability of such compounds, highlighting their importance in medicinal chemistry (Rehman et al., 2019).
2. Antimicrobial Properties
Another study by Aziz‐ur‐Rehman et al. (2017) further supports the antimicrobial properties of derivatives involving 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. The research involved the synthesis of oxadiazolyl benzyl sulfide derivatives, which showed valuable results in antibacterial evaluation (Aziz‐ur‐Rehman et al., 2017).
3. Kinetic and Mechanistic Study in Chemistry
Rashekar et al. (2014) conducted a study on the kinetics of oxidation of piperazine derivatives, including 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, by N-sodio-N-bromobenzenesulfonamide. This study provides insights into the reaction mechanisms and kinetics, essential for understanding the chemical behavior of these compounds (Rashekar et al., 2014).
4. Antiproliferative Activity in Cancer Research
A study by Pogorzelska et al. (2017) focuses on benzenesulfonylguanidine derivatives, including those modified by 4-methylpiperazine, for their antiproliferative activity against various human cancer cell lines. Compounds containing the 4-methylpiperazine ring were found to be potent growth inhibitors, indicating the potential of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine derivatives in cancer research (Pogorzelska et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZLOCAZXZLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



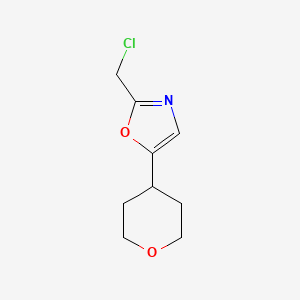
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
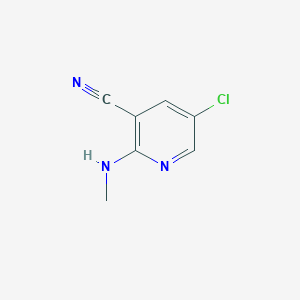
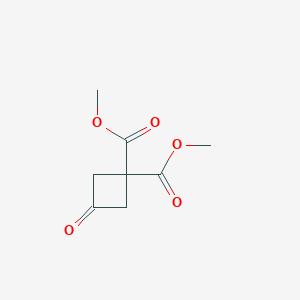
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
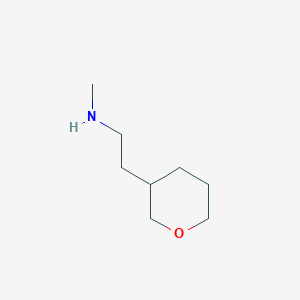


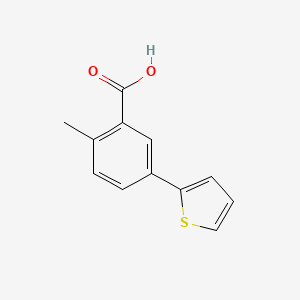
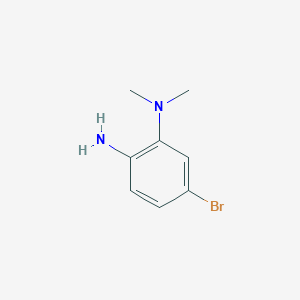
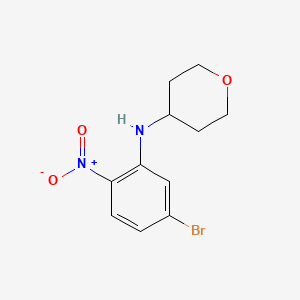
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
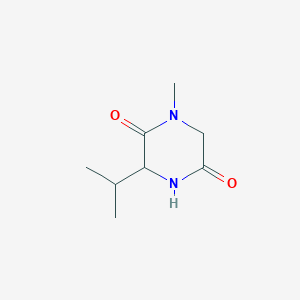
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)